molecular formula C22H14ClFN2O3 B4982941 2-chloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-fluorobenzyl)benzamide

2-chloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-fluorobenzyl)benzamide

Cat. No.: B4982941
M. Wt: 408.8 g/mol
InChI Key: QFKMVXBRNUSCDX-UHFFFAOYSA-N
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Description

2-chloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-fluorobenzyl)benzamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the isoindoline family and has been found to exhibit promising biological activities.

Mechanism of Action

The mechanism of action of 2-chloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-fluorobenzyl)benzamide involves the inhibition of the protein-protein interaction between MDM2 and p53. This interaction is important in regulating the cell cycle and preventing the development of cancer. By inhibiting this interaction, this compound has the potential to promote apoptosis in cancer cells and prevent their growth.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and reduce inflammation. This compound has also been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-chloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-fluorobenzyl)benzamide in lab experiments is its high purity and stability. This compound can be easily synthesized in large quantities, making it readily available for research purposes. However, one of the limitations of this compound is its potential toxicity, which requires careful handling and monitoring in lab experiments.

Future Directions

There are several future directions for research involving 2-chloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-fluorobenzyl)benzamide. One direction is the development of more potent and selective inhibitors of the MDM2-p53 interaction, which could have significant implications for cancer treatment. Another direction is the investigation of the compound's potential use in the treatment of neurodegenerative diseases. Further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in scientific research.
In conclusion, this compound is a promising compound with potential applications in scientific research. Its synthesis method has been optimized to ensure high yields and purity, and it has been found to exhibit promising biological activities. Further research is needed to fully understand the compound's mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Synthesis Methods

The synthesis of 2-chloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-fluorobenzyl)benzamide involves the reaction of 2-fluorobenzylamine with 2-chloro-N-(2-hydroxybenzyl)benzamide in the presence of triethylamine and acetic anhydride. This reaction leads to the formation of an intermediate, which is then treated with phthalic anhydride to yield the final product. The synthesis method has been optimized to ensure high yields and purity of the compound.

Scientific Research Applications

2-chloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-fluorobenzyl)benzamide has been found to exhibit promising biological activities, making it a potential candidate for scientific research. It has been shown to act as an inhibitor of the protein-protein interaction between MDM2 and p53, which is important in cancer research. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Properties

IUPAC Name

2-chloro-N-(1,3-dioxoisoindol-2-yl)-N-[(2-fluorophenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14ClFN2O3/c23-18-11-5-4-10-17(18)20(27)25(13-14-7-1-6-12-19(14)24)26-21(28)15-8-2-3-9-16(15)22(26)29/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFKMVXBRNUSCDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN(C(=O)C2=CC=CC=C2Cl)N3C(=O)C4=CC=CC=C4C3=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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